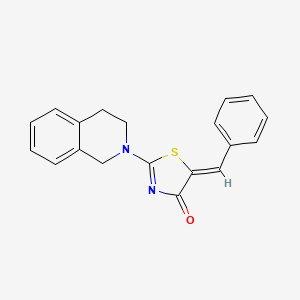
methyl (2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-[(2Z)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YLIDENE]ACETATE is a complex organic compound with a unique structure that includes a quinoxaline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(2Z)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YLIDENE]ACETATE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a quinoxaline derivative with methyl acetoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(2Z)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YLIDENE]ACETATE can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinoxaline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can be further utilized in different applications .
Scientific Research Applications
METHYL 2-[(2Z)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YLIDENE]ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 2-[(2Z)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YLIDENE]ACETATE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-{[(2Z)-4-ARYL-2-HYDROXY-4-OXOBUT-2-ENOYL]AMINO}BENZOATES: These compounds share a similar structural motif and exhibit comparable biological activities.
IMIDAZOLE DERIVATIVES: These compounds also contain nitrogen heterocycles and are known for their diverse biological properties.
THIAZOLE DERIVATIVES: Similar in structure and function, thiazole derivatives are used in various medicinal and industrial applications.
Uniqueness
METHYL 2-[(2Z)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YLIDENE]ACETATE is unique due to its specific quinoxaline ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
53700-46-2 |
|---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl (2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate |
InChI |
InChI=1S/C11H10N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-6,12H,1H3,(H,13,15)/b9-6- |
InChI Key |
JHBSHCXBAZNMSM-TWGQIWQCSA-N |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)NC2=CC=CC=C2N1 |
Canonical SMILES |
COC(=O)C=C1C(=O)NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11600434.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one](/img/structure/B11600443.png)
![(2,6-dibromo-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11600445.png)
![Methyl 4-({[5-oxo-1-phenyl-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11600446.png)
![N-cyclopentyl-7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11600452.png)

![2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl (3-chlorophenyl)carbamate](/img/structure/B11600486.png)
![1-[3-(ethylsulfanyl)-6-(4-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11600497.png)
![2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11600510.png)
![2-cyano-N'-[(4Z)-2,2-dimethyltetrahydro-4H-pyran-4-ylidene]acetohydrazide](/img/structure/B11600518.png)
![Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11600522.png)
![9-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B11600530.png)
![6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11600536.png)
![N-benzyl-2-[(phenylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11600541.png)
